molecular formula C15H19ClN2O3 B4428730 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide

1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide

Cat. No. B4428730
M. Wt: 310.77 g/mol
InChI Key: SUSCPYQIONQTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized by Dr. Mark Varney and his team at Cortex Pharmaceuticals in the late 1990s. CPP-115 has been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound-115 increases the levels of GABA in the brain, which in turn reduces neuronal excitability and can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-115 are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, this compound-115 can reduce neuronal excitability and lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of this compound-115 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on 1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase that may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the long-term effects of this compound-115 on neuronal function and behavior.

Scientific Research Applications

1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound-115 has been found to be effective in reducing seizure activity in animal models of epilepsy. It has also been found to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound-115 has been found to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCPYQIONQTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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